![molecular formula C20H19N3O3S B2771170 3-(3-methoxypropyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 883957-43-5](/img/structure/B2771170.png)
3-(3-methoxypropyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
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Overview
Description
The compound “3-(3-methoxypropyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione” belongs to a class of compounds known as pyrimido[4,5-b]quinolines . These compounds have been synthesized and studied for their wide range of biological properties .
Synthesis Analysis
The synthesis of pyrimido[4,5-b]quinolines involves a multicomponent reaction of 1,3 diketones (such as dimedone, barbituric acid, and Meldrum’s acid), 6-aminouracil, and an aromatic aldehyde . This process is carried out through a mechanochemical synthesis using a ball-mill . The transformation involves a one-pot, catalyst-free, and solvent-free pathway to develop the desired products under mild reaction conditions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrimido[4,5-b]quinolines include a multicomponent reaction of 1,3 diketones, 6-aminouracil, and an aromatic aldehyde . This transformation is carried out in a one-pot, catalyst-free, and solvent-free pathway .Scientific Research Applications
- Notably, it exhibited improved selectivity against non-small cell lung, colon, CNS (central nervous system), melanoma, renal, and breast cancer cell lines .
- Investigating the antimicrobial effects of this compound against bacterial and fungal pathogens could provide valuable insights for drug development .
- Some quinoline derivatives have displayed antimalarial activity. It would be interesting to explore whether this compound exhibits similar effects against Plasmodium species .
- Certain quinoline derivatives have been investigated for their analgesic effects. Assessing the analgesic potential of this compound could contribute to pain management research .
- Previous studies have associated quinoline derivatives with anti-inflammatory properties. Evaluating the anti-inflammatory effects of this compound may uncover novel therapeutic avenues .
Antitumor Activity
Antimicrobial Applications
Antimalarial Potential
Analgesic Properties
Anti-Inflammatory Activity
Future Directions
The synthesis of pyrimido[4,5-b]quinolines and related compounds continues to be an area of interest due to their wide range of biological properties . Future research may focus on developing more efficient synthesis methods, exploring their biological activities, and optimizing their properties for potential therapeutic applications .
properties
IUPAC Name |
3-(3-methoxypropyl)-10-methyl-2-thiophen-2-ylpyrimido[4,5-b]quinoline-4,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-22-14-8-4-3-7-13(14)17(24)16-19(22)21-18(15-9-5-12-27-15)23(20(16)25)10-6-11-26-2/h3-5,7-9,12H,6,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQULMMVIWHUKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)CCCOC)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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